molecular formula C11H12ClNO3S B1342338 2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride CAS No. 74124-92-8

2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride

Cat. No. B1342338
CAS RN: 74124-92-8
M. Wt: 273.74 g/mol
InChI Key: XNVZUBLWWSTORI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride is a chemical compound used in scientific research . It exhibits fascinating properties and finds applications in various fields, including organic synthesis.


Molecular Structure Analysis

The molecular formula of this compound is C11H12ClNO3S, and its molecular weight is 273.74 g/mol . The structure consists of an indene ring, which is a fused cyclohexene and benzene ring, with various functional groups attached, including an acetamido group and a sulfonyl chloride group .


Physical And Chemical Properties Analysis

This compound has several notable physicochemical properties. It has a high GI absorption and is BBB permeant, indicating it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier . It’s soluble, with a solubility of 0.655 mg/ml . It has a Log Po/w (iLOGP) of 1.89, indicating its lipophilicity .

Scientific Research Applications

Assay Development and Analysis

A study by Bayne, Rogers, and Crisologo (1975) developed a method for analyzing acetazolamide in plasma, a process sensitive to 25 ng/ml. This method involves the extraction and chromatography of acetazolamide and its analogs, showcasing an application in detailed analytical chemistry and drug monitoring Bayne, Rogers, & Crisologo, 1975.

Antibacterial Agent Synthesis

Research by Abbasi et al. (2016) explored the synthesis of N-substituted sulfonamides with a benzodioxane moiety, targeting their potential as antibacterial agents. This research demonstrates the use of compounds like 2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride in the synthesis of new antibacterial compounds Abbasi et al., 2016.

Bioactive Compound Development

Irshad et al. (2014) synthesized O- and N-substituted derivatives starting with planetol, demonstrating the compound's role in developing bioactive compounds with potential cholinesterase inhibitory and antibacterial properties Irshad et al., 2014.

Enzyme Inhibition Research

Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides, reflecting its application in biochemistry and pharmacology, specifically targeting α-glucosidase and acetylcholinesterase Abbasi et al., 2019.

Dye Intermediate Synthesis

Yu Chang-shun (2008) synthesized 3'-Amino-4-acetamido-benzenesulfonanilide, a dye intermediate, demonstrating the compound's utility in the dye industry Yu Chang-shun, 2008.

Glycosylation Procedures

Pertel et al. (2018) discussed the use of 2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride in glycosylation procedures, highlighting its role in synthesizing glucosamine glycosyl donors and oligosaccharides Pertel et al., 2018.

Solid-Phase Synthesis of Bioactive Compounds

Holte, Thijs, and Zwanenburg (1998) utilized polymer-supported sulfonyl chloride in the solid-phase synthesis of 1,3-oxazolidin-2-ones, showcasing another application in synthesizing bioactive compounds Holte, Thijs, & Zwanenburg, 1998.

Antibacterial and Antifungal Agent Synthesis

Abbasi et al. (2020) synthesized various acetamide derivatives with antibacterial and antifungal properties, illustrating the compound's relevance in creating new antimicrobial agents Abbasi et al., 2020.

Synthesis of Functionalized Indenes

Zeng, Ilies, and Nakamura (2011) reported the synthesis of polysubstituted 1H-indenes through the reaction of arylalkynes with aromatic sulfonyl chlorides, underlining its utility in organic chemistry and material science Zeng, Ilies, & Nakamura, 2011.

Safety And Hazards

This compound is classified as a dangerous good and a HazMat fee may apply when shipping it . It’s important to handle it with appropriate safety measures, including using personal protective equipment and following safe laboratory practices .

properties

IUPAC Name

2-acetamido-2,3-dihydro-1H-indene-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-7(14)13-10-4-8-2-3-11(17(12,15)16)6-9(8)5-10/h2-3,6,10H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVZUBLWWSTORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401198070
Record name 2-(Acetylamino)-2,3-dihydro-1H-indene-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride

CAS RN

74124-92-8
Record name 2-(Acetylamino)-2,3-dihydro-1H-indene-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74124-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Acetylamino)-2,3-dihydro-1H-indene-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.6 ml of chloro sulfonic acid was dropped to the stirred solution of 1.06 g N-Indan-2-yl-acetamide and 50 ml of dichloromethane and the mixture was stirred for 15 hours at room temperature. The reaction was than quenched with cold water and die organic phase separated, dried over sodium sulfate evaporated. The resulting residue was used for further reaction without further purification.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride
Reactant of Route 2
2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride

Citations

For This Compound
1
Citations
S Kokkonda, X Deng, KL White… - Journal of Medicinal …, 2016 - ACS Publications
Malaria persists as one of the most devastating global infectious diseases. The pyrimidine biosynthetic enzyme dihydroorotate dehydrogenase (DHODH) has been identified as a new …
Number of citations: 53 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.